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Compound of Interest

Compound Name: Isopropyl myristate

Cat. No.: B073716 Get Quote

An In-depth Technical Guide to Isopropyl Myristate for Drug Delivery

Introduction
Isopropyl myristate (IPM) is an ester of myristic acid and isopropyl alcohol, widely recognized

in the pharmaceutical and cosmetic industries for its unique physicochemical properties.[1][2] It

is a non-greasy emollient, solvent, and penetration enhancer, making it a versatile excipient in

topical and transdermal drug delivery systems.[3][4][5] This technical guide provides a

comprehensive overview of the physicochemical properties of IPM and its applications in drug

delivery, with a focus on experimental evaluation and mechanisms of action.

Physicochemical Properties of Isopropyl Myristate
IPM's efficacy in pharmaceutical formulations is directly linked to its physical and chemical

characteristics. It is a clear, colorless, and practically odorless liquid with low viscosity. These

properties contribute to its excellent spreadability and favorable sensory profile in topical

products. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Isopropyl Myristate
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Property Value References

Chemical Formula C₁₇H₃₄O₂

Molecular Weight 270.45 g/mol

Appearance Clear, colorless, oily liquid

Odor Practically odorless

Density 0.85 g/cm³ (at 20°C)

Melting Point ~0 - 3 °C

Boiling Point 140 °C (at 3 hPa)

Viscosity 5.58 mPa·s (at 20°C)

Refractive Index 1.432 – 1.436 (at 20°C)

Solubility

Soluble in ethanol, acetone,

chloroform; Immiscible with

water

Saponification Value 202 – 212

Acid Value < 1.0

Flash Point ≥ 150 °C

Role and Applications in Drug Delivery
IPM serves multiple functions in drug delivery systems, primarily for topical and transdermal

applications.

Solvent and Co-solvent: IPM's lipophilic nature makes it an excellent solvent for many poorly

water-soluble active pharmaceutical ingredients (APIs). It is frequently used in the oil phase

of emulsions and microemulsions to dissolve hydrophobic drugs.

Emollient: As an emollient, IPM softens and soothes the skin, which improves patient

compliance and the aesthetic feel of topical formulations without leaving a greasy residue.
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Penetration Enhancer: This is one of the most critical roles of IPM in drug delivery. It

enhances the permeation of APIs across the stratum corneum, the primary barrier of the

skin. This property is vital for the efficacy of transdermal patches, creams, and gels.

IPM is incorporated into a variety of dosage forms, including creams, lotions, ointments,

transdermal patches, and nanoemulsions.

Mechanism of Skin Penetration Enhancement
The primary mechanism by which IPM enhances skin penetration is through its interaction with

the lipid matrix of the stratum corneum. IPM integrates into the lipid bilayer, disrupting its highly

ordered structure and increasing its fluidity. This disruption creates transient pores or channels,

allowing drug molecules to diffuse more easily into deeper skin layers.
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Caption: Logical relationship of IPM's mechanism as a skin penetration enhancer.
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Key Experimental Protocols
Evaluating the performance of IPM in a drug delivery system requires specific in vitro and ex

vivo experiments.

Drug Solubility Determination
This protocol determines the maximum amount of a drug that can be dissolved in IPM, a critical

parameter for formulation development.

Methodology: Shake-Flask Method

Preparation: Add an excess amount of the solid drug to a known volume of isopropyl
myristate in a sealed container (e.g., a glass vial).

Equilibration: Place the container in a shaker bath set at a constant temperature (e.g., 25°C

or 37°C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure

equilibrium is reached.

Separation: After agitation, centrifuge the samples at high speed to separate the undissolved

drug from the saturated solution.

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with

a suitable solvent (e.g., methanol, ethanol).

Analysis: Analyze the concentration of the drug in the diluted sample using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis

Spectroscopy.

Calculation: Calculate the solubility based on the measured concentration and the dilution

factor.

In Vitro Skin Permeation Studies
This experiment assesses the rate and extent of drug permeation through a skin model,

evaluating IPM's effectiveness as a penetration enhancer.

Methodology: Franz Diffusion Cell Assay
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Membrane Preparation: Use excised human or animal (e.g., rat, pig) skin as the membrane.

Shave the hair and remove subcutaneous fat. Mount the skin on a Franz diffusion cell with

the stratum corneum facing the donor compartment and the dermis facing the receptor

compartment.

Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g.,

phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin.

The receptor medium should be continuously stirred and maintained at 37°C. Sink conditions

should be maintained, meaning the drug concentration in the receptor medium should not

exceed 10% of its saturation solubility in that medium.

Formulation Application: Apply a precise amount of the IPM-containing formulation to the

surface of the skin in the donor compartment.

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples

from the receptor compartment and replace them with an equal volume of fresh, pre-warmed

receptor medium.

Analysis: Analyze the drug concentration in the collected samples using a validated

analytical method like HPLC.

Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The

slope of the linear portion of the plot represents the steady-state flux (Jss).
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In Vitro Skin Permeation Workflow (Franz Cell)
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Caption: Experimental workflow for in vitro skin permeation studies using a Franz cell.

Nanoemulsion Preparation and Characterization
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IPM is commonly used as the oil phase in nanoemulsions for enhancing the solubility and

bioavailability of lipophilic drugs.

Methodology: High-Energy Emulsification

Phase Preparation:

Oil Phase: Dissolve the lipophilic drug in isopropyl myristate.

Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) and potentially a co-

surfactant in purified water.

Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase (or vice versa)

under gentle magnetic stirring to form a coarse, milky pre-emulsion.

Homogenization: Subject the pre-emulsion to a high-energy homogenization process, such

as high-pressure homogenization or ultrasonication, for a specific duration and intensity. This

process breaks down the large oil droplets into the nano-size range (typically 20-200 nm).

Characterization:

Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering

(DLS). A smaller particle size and a low PDI (<0.3) are desirable.

Zeta Potential: Determine using DLS to assess the surface charge and predict the

physical stability of the nanoemulsion. Higher absolute values (e.g., > |30| mV) indicate

better stability.

Drug Content and Entrapment Efficiency: Quantify the amount of drug in the formulation

and the percentage of the initial drug that is successfully encapsulated within the oil

droplets.
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Caption: Experimental workflow for preparing and characterizing an IPM-based nanoemulsion.

Safety and Toxicological Profile
Isopropyl myristate is generally regarded as a nontoxic and nonirritant material in the

concentrations used in topical pharmaceutical and cosmetic products.

Dermal Irritation: Acute dermal toxicity tests show minimal irritation and low sensitization

potential. However, at high concentrations or under occlusive conditions, it may cause mild

irritation.
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Systemic Absorption: Systemic absorption of IPM through the skin is minimal. It is rapidly

metabolized into myristic acid and isopropanol, which are naturally occurring substances in

the body.

Safety Assessments: The Cosmetic Ingredient Review (CIR) panel has classified IPM as

safe for its intended use in cosmetic formulations.

Conclusion
Isopropyl myristate is a multifunctional excipient with a well-established safety profile and a

crucial role in the development of topical and transdermal drug delivery systems. Its favorable

physicochemical properties, including low viscosity, high solvent capacity for lipophilic drugs,

and proven efficacy as a skin penetration enhancer, make it an invaluable tool for formulation

scientists. Understanding its mechanism of action and the experimental protocols required to

evaluate its performance allows researchers to effectively harness its potential to improve the

delivery and efficacy of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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